NC1CCN(CC1)CC2=CC=C(F)C=C2.Cl.Cl
. The InChI representation is 1S/C12H17FN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
. 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring substituted with a 4-fluorobenzyl group and an amine functional group, forming a dihydrochloride salt. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry and biological research.
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is categorized under:
The synthesis of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride typically involves several key steps:
The reaction conditions must be controlled carefully to optimize yield and purity. Common solvents include dimethylformamide or tetrahydrofuran, which facilitate the reactions while minimizing side reactions.
The molecular structure of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride can be represented with the following details:
The structure consists of a six-membered piperidine ring attached to a benzyl group that has a fluorine atom at the para position .
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride participates in various chemical reactions typical of amines and piperidine derivatives:
The reactivity patterns are influenced by the electron-withdrawing nature of the fluorine substituent, which can stabilize certain intermediates during reactions.
The mechanism of action for 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride primarily involves its interaction with biological targets, including neurotransmitter receptors. The compound may act as a modulator or inhibitor depending on its specific interactions within biological systems.
Research indicates that compounds similar to 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride exhibit significant activity against various biological targets, including those involved in neurotransmission and cellular signaling pathways . This makes it a candidate for further pharmacological studies.
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride possesses several notable physical properties:
Key chemical properties include:
Relevant data on its solubility and stability can be critical for applications in drug formulation and synthesis .
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride has diverse applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4